molecular formula C16H23NO2 B5165810 N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B5165810
M. Wt: 261.36 g/mol
InChI Key: XAFMGMIXOREPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine is a compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of norcamphor and features a bicyclo[2.2.1]heptane framework, which is known for its rigidity and stability. The presence of the 3,5-dimethoxyphenyl group adds to its chemical diversity, making it a valuable candidate for various research applications.

Preparation Methods

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the 3,5-dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where the bicyclo[2.2.1]heptane core is alkylated with a 3,5-dimethoxybenzyl halide in the presence of a Lewis acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. As an NMDA receptor antagonist, the compound binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This inhibition can modulate the flow of ions such as calcium and sodium, which are crucial for synaptic transmission and plasticity in the central nervous system .

Comparison with Similar Compounds

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:

    Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Ketamine: A well-known NMDA receptor antagonist with anesthetic and antidepressant effects. The structural differences between ketamine and this compound result in different pharmacokinetics and therapeutic applications.

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and therapeutic contexts.

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-18-14-6-12(7-15(9-14)19-2)10-17-16-8-11-3-4-13(16)5-11/h6-7,9,11,13,16-17H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFMGMIXOREPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNC2CC3CCC2C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.